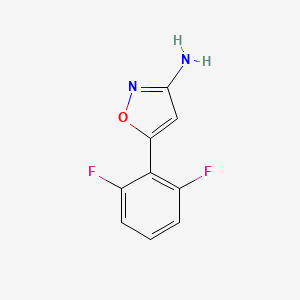
5-(2,6-Difluorophenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of α,β-acetylenic oximes with various reagents. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are gaining popularity due to their eco-friendly nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperature and time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the nitro group to amines.
Substitution: Halogenation and other electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and applications .
Scientific Research Applications
5-(2,6-Difluorophenyl)isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it has been shown to act as a preferential selective COX-2 inhibitor, reducing inflammation with fewer gastrointestinal side effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H6F2N2O |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)13-14-7/h1-4H,(H2,12,13) |
InChI Key |
CRRQGBAPONFTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NO2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















